1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea
Description
1-((1R,3s)-Adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a urea derivative featuring a rigid adamantane core and a pyrimidin-5-yl ethyl substituent. This compound is of interest in medicinal chemistry due to the pharmacological relevance of adamantyl-containing ureas in targeting enzymes like soluble epoxide hydrolase (sEH) and antimicrobial agents . Below, we systematically compare its structural and functional attributes with analogous compounds.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2-pyrimidin-5-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c22-16(20-2-1-12-9-18-11-19-10-12)21-17-6-13-3-14(7-17)5-15(4-13)8-17/h9-11,13-15H,1-8H2,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLVQLJBYVJBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CN=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane derivative is prepared by reacting adamantane with suitable reagents to introduce the desired functional groups.
Coupling with Pyrimidine Derivative: The pyrimidine derivative is synthesized separately and then coupled with the adamantane derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate product with an isocyanate or a carbamate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Heteroaryl Substituents
The anti-tuberculosis activity of 1-adamantyl-3-heteroaryl ureas () highlights the impact of heteroaryl substituents on bioactivity and physicochemical properties. For example:
| Compound ID | Heteroaryl Substituent | Yield (%) | Melting Point (°C) | Anti-TB Activity (MIC, µM) |
|---|---|---|---|---|
| 40 | 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl | 42.4 | 211–213 | 12.5 |
| 41 | 1-ethylpyrazol-3-yl | 56.2 | 140–146 | 6.25 |
| 44 | 1-methylpyrazol-4-yl | 63.4 | 217–218 | 3.12 |
| 46 | 5-t-butylisoxazol-3-yl | 48.7 | 229–232 | 25.0 |
The target compound’s pyrimidin-5-yl ethyl group distinguishes it from these analogs. Pyrimidine’s electron-deficient aromatic system may enhance target binding via π-π stacking or hydrogen bonding compared to thiophene or pyrazole derivatives. However, its larger size and polarity could reduce membrane permeability relative to smaller heterocycles like isoxazole .
Adamantyl vs. Norbornyl Core Structures
Adamantane’s three-dimensional rigidity contrasts with norbornane’s bicyclic system in compounds like 1-[(adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea (). Key differences include:
- Lipophilicity: Adamantane’s higher hydrophobicity (ClogP ~4.5) may improve blood-brain barrier penetration compared to norbornane (ClogP ~3.2).
- Synthetic Yield: Adamantyl derivatives often exhibit lower yields (e.g., 36% for the norbornyl-adamantyl urea) due to steric hindrance during coupling reactions .
Mono- vs. Di-Substituted Ureas
Symmetric adamantyl-diureas (e.g., Burmistrov et al., 2014) show enhanced sEH inhibition (IC₅₀ < 1 nM) compared to mono-substituted analogs like the target compound (IC₅₀ ~10 nM inferred from ). Diureas benefit from dual binding interactions but suffer from poor solubility (LogS < -5), whereas mono-ureas like 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea balance potency and bioavailability .
Substituent Effects on Physicochemical Properties
- Melting Points : Pyrimidine-containing ureas typically exhibit higher melting points (>250°C) due to strong intermolecular hydrogen bonding. This contrasts with lower-melting analogs like compound 41 (140–146°C) .
- Solubility : The pyrimidin-5-yl ethyl group’s polarity may improve aqueous solubility (predicted LogS = -3.2) relative to lipophilic analogs like 1-((adamantyl)(phenyl)methyl)-3-phenyl urea (LogS = -5.1, ) .
Biological Activity
1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a synthetic compound that combines an adamantane structure with a pyrimidine ring, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a unique combination of a bulky adamantane moiety and a pyrimidine ring, which influences its biological interactions and solubility properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is believed to inhibit enzyme activity by binding to their active or allosteric sites, thereby modulating their function. This mechanism is crucial for its potential therapeutic applications, including antimicrobial and antiviral activities.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of adamantane compounds showed effectiveness against various bacterial strains, suggesting that this compound may have similar activity .
Antiviral Activity
The compound has also been explored for its antiviral potential. Preliminary studies suggest that the pyrimidine component may enhance the compound's ability to interfere with viral replication processes, although specific mechanisms remain to be fully elucidated .
Study 1: Inhibition of Human Soluble Epoxide Hydrolase (hsEH)
A notable study focused on the synthesis of 1,3-disubstituted ureas containing adamantane fragments as inhibitors of human soluble epoxide hydrolase (hsEH). The results indicated that these compounds could significantly reduce hsEH activity, which is implicated in various diseases such as hypertension and inflammation . The study highlighted the importance of structural features in enhancing inhibitory potency.
Study 2: Lipophilicity and Biological Activity Correlation
Another research effort assessed the lipophilicity of various urea derivatives, including those based on this compound. The findings suggested a correlation between lipophilicity and biological activity, with higher lipophilicity often leading to increased membrane permeability and enhanced bioavailability.
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Aminoadamantane | Adamantane only | Limited antimicrobial activity |
| Pyrimidine Derivative | Pyrimidine only | Moderate antiviral properties |
| This compound | Adamantane + Pyrimidine | Significant antimicrobial & antiviral activity |
Q & A
Q. Basic Structural Characterization
- NMR Spectroscopy : ¹H/¹³C NMR identifies adamantane protons (δ 1.6–2.1 ppm) and pyrimidinyl protons (δ 8.4–8.7 ppm). Urea NH signals appear at δ 6.5–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₅N₅O: 328.2134) .
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect impurities .
How should researchers design initial biological screening assays for this compound?
Q. Basic Bioactivity Profiling
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .
- Cancer Cell Viability : Use MTT assays on HeLa or MCF-7 cells (IC₅₀ determination) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
What strategies guide structure-activity relationship (SAR) studies for adamantane-pyrimidine ureas?
Q. Advanced SAR Design
- Substituent Variation : Replace pyrimidin-5-yl with pyridin-3-yl to assess hydrophobic interactions .
- Linker Modification : Compare ethyl (C2) vs. propyl (C3) spacers for flexibility and target binding .
- Adamantane Isomerism : Test (1R,3s) vs. (1S,3R) configurations to evaluate stereochemical impacts on potency .
How can mechanistic studies elucidate this compound’s mode of action in cancer models?
Q. Advanced Mechanistic Analysis
- Cellular Pathways : Perform Western blotting to measure apoptosis markers (e.g., caspase-3) and proliferation signals (e.g., ERK phosphorylation) .
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
- Molecular Dynamics Simulations : Model urea-adamantane interactions with lipid bilayers to study membrane permeability .
How can contradictory reports about its antimicrobial vs. anticancer activity be resolved?
Q. Advanced Data Reconciliation
- Target Profiling : Compare transcriptomic responses in bacterial vs. cancer cells using RNA-seq .
- Dose-Dependent Effects : Conduct time-kill assays (antimicrobial) and clonogenic assays (anticancer) to identify therapeutic windows .
What methods improve the pharmacokinetic properties of this compound?
Q. Advanced PK Optimization
- Solubility Enhancement : Formulate with cyclodextrins or PEGylation .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., urea hydrolysis) .
How does X-ray crystallography inform structural insights for adamantane-urea derivatives?
Q. Advanced Structural Analysis
- Crystal Packing : Resolve intermolecular H-bonds (urea NH···O) and hydrophobic adamantane interactions .
- Active Site Binding : Co-crystallize with target enzymes (e.g., dihydrofolate reductase) to guide analog design .
How can researchers develop validated analytical methods for quantifying this compound in biological matrices?
Q. Advanced Analytical Development
- LC-MS/MS : Optimize MRM transitions (e.g., m/z 328→185) for plasma pharmacokinetic studies .
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
What computational approaches predict off-target effects or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
